![molecular formula C18H15N5O4 B2511848 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034372-41-1](/img/structure/B2511848.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C14H14N6O3 . It has a molecular weight of 314.30 g/mol . The compound is also known by its synonyms AKOS026694712 and F6524-5645 .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group attached to a 4-oxo-4H-chromene-2-carboxamide group via a methylene bridge . The InChI string representation of the molecule is "InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11 (20 (10)19-13)8-16-14 (22)9-3-5-12 (21)15-7-9/h3-7H,2,8H2,1H3, (H,15,21) (H,16,22)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 314.30 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 314.11273833 g/mol, a monoisotopic mass of 314.11273833 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 23, and a complexity of 535 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine and chromene moieties have been synthesized and evaluated for their antiproliferative activities against endothelial and tumor cells. These compounds were designed to inhibit cell proliferation, making them potential candidates for anticancer research. The shift from benzamidine compounds to triazolopyridazine derivatives exemplifies the search for more effective therapeutic agents with specific biological targets (Ilić et al., 2011).
Antimicrobial Evaluation
Thienopyrimidine derivatives, structurally related to triazolopyridazines, have demonstrated pronounced antimicrobial activity. This highlights the potential of such compounds in addressing bacterial and fungal infections, suggesting that similar structures could possess effective antimicrobial properties (Bhuiyan et al., 2006).
Alzheimer's Disease Research
Chromenone compounds linked to triazole rings have been synthesized and evaluated for their potential in treating Alzheimer's disease. Certain derivatives showed promising anti-acetylcholinesterase activity and neuroprotective effects, which are crucial for managing Alzheimer's disease symptoms (Saeedi et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Similar compounds have been found to interact with cell division proteins such as zipa . ZipA is an essential cell division protein that stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .
Biochemical Pathways
The specific biochemical pathways affected by N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Given its potential interaction with cell division proteins, it might influence the cell division process .
Result of Action
The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Based on its potential interaction with cell division proteins, it might influence the cell division process .
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-2-26-17-8-7-15-20-21-16(23(15)22-17)10-19-18(25)14-9-12(24)11-5-3-4-6-13(11)27-14/h3-9H,2,10H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYJHGHUIVPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
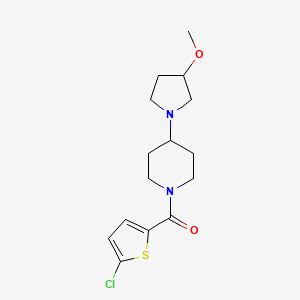
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
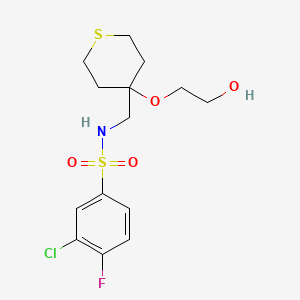

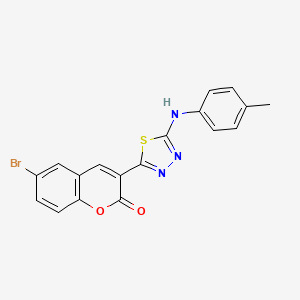

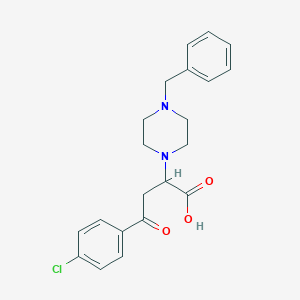
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

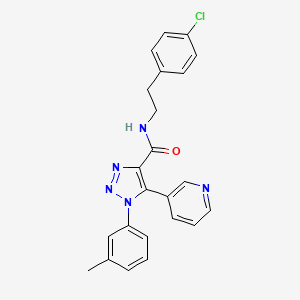

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)